

# Spectroscopic Analysis and Identification of Carbethopendecinium Bromide: A Technical Guide

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## Compound of Interest

Compound Name: Carbethopendecinium bromide

Cat. No.: B080928

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## Abstract

**Carbethopendecinium bromide**, a quaternary ammonium compound, is a widely utilized antiseptic and disinfectant.<sup>[1][2]</sup> Its efficacy is intrinsically linked to its molecular structure and purity, making robust analytical methodologies for its identification and quantification imperative. This technical guide provides an overview of the spectroscopic techniques and analytical methods pertinent to the characterization of **Carbethopendecinium bromide**. While a complete, publicly available dataset of all spectroscopic parameters is not readily accessible, this document consolidates known physicochemical properties and outlines the procedural frameworks for its analysis, serving as a foundational resource for researchers and quality control professionals.

## Chemical and Physical Properties

**Carbethopendecinium bromide** is chemically known as (1-ethoxy-1-oxohexadecan-2-yl)-trimethylazanium bromide.<sup>[1]</sup> It presents as a white to yellowish crystalline powder and is readily soluble in water, ethanol, and chloroform.<sup>[1]</sup> Its aqueous solutions exhibit strong foaming upon agitation.<sup>[1]</sup>

Table 1: Physicochemical Properties of **Carbethopendecinium Bromide**

| Property          | Value   | Reference |
|-------------------|---|-----------|
| Molecular Formula | C <sub>21</sub> H <sub>44</sub> BrNO <sub>2</sub> | [1][3]    |
| Molecular Weight  | 422.48 g/mol                                      | [1]       |
| CAS Number        | 10567-02-9  | [1]       |
| Appearance        | White to yellowish crystalline powder             | [1]       |
| Solubility        | Soluble in water, ethanol, and chloroform         | [1]       |

## Spectroscopic Identification Methods

The definitive identification of **Carbethopendecinium bromide** relies on a combination of spectroscopic techniques that probe its molecular structure. While comprehensive spectral data is not widely published, the following sections outline the principles and expected outcomes for each method.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of **Carbethopendecinium bromide**.

- <sup>1</sup>H NMR (Proton NMR):** The <sup>1</sup>H NMR spectrum would be expected to show distinct signals for the protons of the long alkyl chain, the ethoxy group of the ester, and the trimethylammonium head group. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of these signals would provide definitive information about the connectivity of the molecule.
- <sup>13</sup>C NMR (Carbon-13 NMR):** The <sup>13</sup>C NMR spectrum would complement the <sup>1</sup>H NMR data by showing a signal for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the alkyl chain, the ethoxy group, and the trimethylammonium group.

### Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. For **Carbethopendecinium bromide**, the positive ion mode would detect the cationic portion of the molecule,  $[C_{21}H_{44}NO_2]^+$ . The isotopic pattern of bromine would also be a key indicator in the full mass spectrum.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Carbethopendecinium bromide** would be expected to show characteristic absorption bands for:

- C-H stretching vibrations of the alkyl chain.
- A strong C=O stretching vibration from the ester group.
- C-N stretching vibrations associated with the quaternary ammonium group.
- C-O stretching of the ester.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

As **Carbethopendecinium bromide** does not contain significant chromophores that absorb in the visible region, its UV-Vis spectrum is primarily used for quantitative analysis rather than qualitative identification. It may exhibit some absorbance in the lower UV region.

## Quantitative Analytical Methods

Several methods have been developed for the quantitative determination of **Carbethopendecinium bromide** in pharmaceutical preparations.

## Capillary Electrophoresis

A method for the determination of **Carbethopendecinium bromide** in eye drops using capillary electrophoresis with capacitively coupled contactless conductivity detection has been reported.

[4]

Experimental Protocol: Capillary Electrophoresis[4]

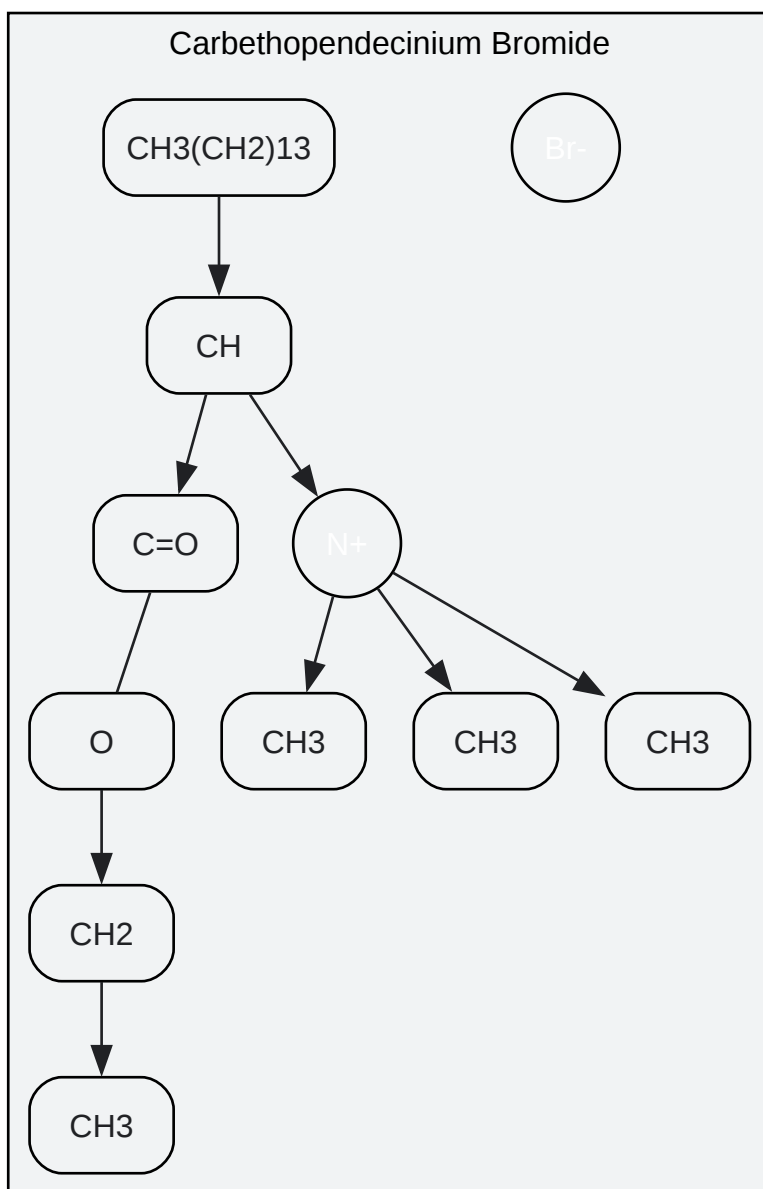
- Background Electrolyte (BGE): 30 mM 2-(N-morpholino)ethanesulfonic acid at pH 7.0, containing 12.5 mg/mL of 2-hydroxypropyl- $\beta$ -cyclodextrin and 20% v/v of acetonitrile.
- Capillary: Uncoated fused silica (50  $\mu$ m internal diameter; 60.5 cm total length; 50 cm effective length).
- Separation Conditions: 25°C, 30 kV.
- Injection: Hydrodynamic injection at 50 mbar for 6 seconds.
- Internal Standard: L-arginine (500  $\mu$ g/mL).
- Detection: Capacitively coupled contactless conductivity detection.

## Extraction-Spectrophotometry

An extraction-spectrophotometric method has been developed for the determination of **Carbethopendecinium bromide** in medicinal preparations.<sup>[5]</sup> This method is based on the formation of an ion-associate with a dye, which can then be extracted and quantified.

## Visualizations

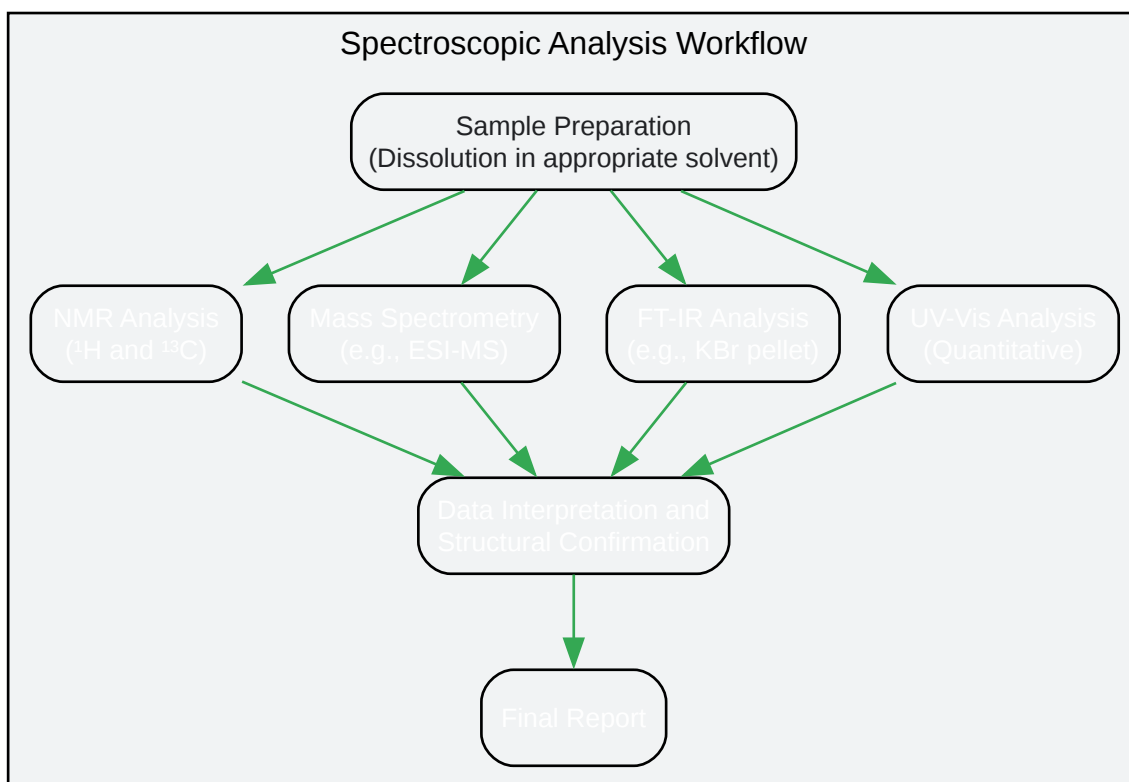
### Chemical Structure of Carbethopendecinium Bromide



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Caption: Chemical structure of **Carbethopendecinium bromide**.

## General Workflow for Spectroscopic Analysis



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Caption: A generalized workflow for the spectroscopic analysis of a chemical entity.

## Conclusion

The robust identification and quantification of **Carbethopendecinium bromide** are crucial for ensuring its quality and efficacy in pharmaceutical and disinfectant applications. While this guide outlines the key spectroscopic and analytical methodologies, it also highlights the need for a more comprehensive public repository of its spectral data. The provided experimental frameworks for quantitative analysis offer a starting point for laboratory implementation. Future work should aim to fully characterize this compound and make the data readily available to the scientific community to support research and development.

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